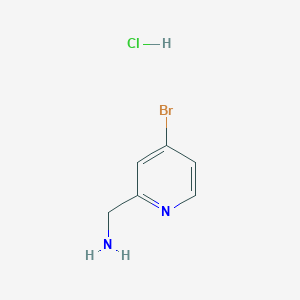

(4-Bromopyridin-2-yl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGJLXXNEQXMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743156 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001414-95-4, 1779128-18-5 | |

| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001414-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779128-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

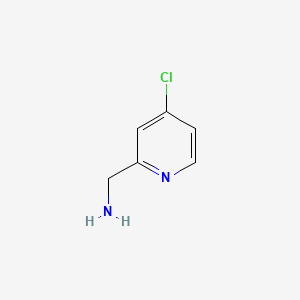

(4-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique trifunctional architecture—a pyridine core, a reactive bromine substituent, and a primary aminomethyl group—provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its physicochemical properties, a detailed exposition of its synthetic pathway, its reactivity profile, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety considerations are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction and Core Compound Identification

This compound is a key heterocyclic building block valued for its role in constructing diverse molecular libraries for drug screening. The strategic placement of the bromine atom at the C4-position and the aminomethyl group at the C2-position allows for sequential and regioselective functionalization, making it an asset in structure-activity relationship (SAR) studies.

It is important for researchers to note that this compound is indexed under two distinct CAS (Chemical Abstracts Service) numbers in various commercial and chemical databases: 1001414-95-4 and 1779128-18-5 [1][2][3][4][5]. Both identifiers refer to the same chemical entity, and this guide will treat them as synonymous. The free base form, (4-Bromopyridin-2-yl)methanamine, is registered under CAS number 865156-50-9 [4]. The hydrochloride salt is often preferred for its improved stability and handling characteristics in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference(s) |

| CAS Number | 1001414-95-4; 1779128-18-5 | [1][2][3][5] |

| Molecular Formula | C₆H₈BrClN₂ | [1][6] |

| Molecular Weight | 223.50 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | Sourced from typical supplier data |

| Purity | Typically ≥95% | [4] |

| SMILES Code | Cl.NCC1C=C(Br)C=CN=1 | [1] |

| InChI | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of (4-Bromopyridin-2-yl)methanamine is not a trivial single-step process. A robust and scalable route proceeds from the readily available 4-bromopyridine hydrochloride via its key intermediate, 4-bromo-2-pyridinecarbonitrile. This multi-step approach is necessary to achieve the desired substitution pattern, as direct amination or bromination of the unsubstituted scaffold would lack the required regioselectivity.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for (4-Bromopyridin-2-yl)methanamine HCl.

Causality Behind Experimental Choices:

-

Step 1: N-Oxide Formation: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. However, oxidation of the ring nitrogen to an N-oxide significantly alters its electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards nucleophilic attack. This activation is crucial for the subsequent cyanation step[1][2].

-

Step 2: Cyanation: With the C2 position activated, a nucleophilic cyanation reaction can be performed. Reagents like trimethylsilyl cyanide (TMSCN) are effective for this transformation, introducing the carbon atom that will become the aminomethyl group[1][2]. This step yields the key intermediate, 4-bromo-2-pyridinecarbonitrile.

-

Step 3: Nitrile Reduction: The nitrile group is then reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired scale and tolerance of other functional groups.

-

Step 4: Hydrochloride Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent use.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom and the aminomethyl group offer two orthogonal points for diversification.

The Role of the Bromine Atom: A Handle for Cross-Coupling

The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This has become a cornerstone of modern medicinal chemistry for the efficient formation of carbon-carbon and carbon-heteroatom bonds[7]. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This versatility is instrumental in exploring the SAR of a drug candidate by modifying the substituents at this position to enhance potency, selectivity, or pharmacokinetic properties.

Caption: Suzuki coupling using the bromopyridine scaffold.

The Aminomethyl Group: A Key Interaction Point

The primary amine of the aminomethyl group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, an essential interaction for binding to many biological targets. In the context of kinase inhibitors, this amine or its derivatives often form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a crucial anchor point for many inhibitors[8]. The amine also serves as a point for further derivatization, such as acylation or alkylation, to extend the molecule and probe other regions of a target's binding site.

Case Study: A Precursor to Kinase Inhibitors

The intermediate, 4-bromo-2-pyridinecarbonitrile, is a documented starting material for the synthesis of the multi-kinase inhibitor Sorafenib , an anti-cancer drug[1][2]. This highlights the industrial and pharmaceutical relevance of the synthetic pathway described. The bromopyridine scaffold is a common feature in molecules designed to target protein kinases, which are implicated in a wide range of diseases, especially cancer[8][9].

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should always first consult primary literature and perform a thorough risk assessment.

Protocol 1: Synthesis of 4-Bromo-2-pyridinecarbonitrile (Intermediate)

This two-step protocol is adapted from established procedures[1][2].

Step A: 4-Bromopyridine 1-oxide

-

Suspend 4-bromopyridine hydrochloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.0 eq) and stir for 30 minutes at room temperature.

-

Add 3-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise, maintaining the temperature.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup with saturated sodium thiosulfate and sodium carbonate solutions.

-

Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography to yield 4-bromopyridine 1-oxide.

Step B: 4-Bromo-2-pyridinecarbonitrile

-

Dissolve 4-bromopyridine 1-oxide (1.0 eq), trimethylsilyl cyanide (3.0 eq), and triethylamine (2.0 eq) in acetonitrile.

-

Heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to obtain 4-bromo-2-pyridinecarbonitrile[1][2].

Protocol 2: General Procedure for Nitrile Reduction to (4-Bromopyridin-2-yl)methanamine

This is a general protocol for the final reduction step.

-

Dissolve 4-bromo-2-pyridinecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).

-

For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

For Chemical Reduction: Cool the solution of the nitrile in an inert solvent to 0 °C. Slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

After the reaction is complete, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the free base, (4-Bromopyridin-2-yl)methanamine.

-

To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete. Filter and dry the solid product.

Safety and Handling

This compound and its precursors are research chemicals and must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4]. Avoid contact with skin and eyes.

-

Toxicity: Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation[4].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of novel compounds in drug discovery. Its strategic combination of a reactive bromine atom for cross-coupling and a key aminomethyl group for target interaction makes it a staple in the synthesis of kinase inhibitors and other complex therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the development of next-generation pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 4-BROMO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]

- 5. parchem.com [parchem.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

(4-Bromopyridin-2-yl)methanamine hydrochloride structure

An In-Depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic value stems from a unique trifecta of structural features: a pyridine core, a reactive bromine substituent, and a versatile aminomethyl group. This guide provides an in-depth analysis of its chemical properties, a detailed examination of its synthetic pathways, and a comprehensive overview of its applications as a strategic intermediate in the design of novel therapeutic agents. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust, verifiable protocols to empower innovation in organic synthesis and drug discovery.

Molecular Overview and Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a salt, which often enhances stability and simplifies handling compared to its free base form. The key structural features—a nucleophilic amine and a bromine atom positioned for cross-coupling reactions—are the cornerstones of its synthetic versatility.[1]

Chemical Structure and Identifiers

The compound consists of a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a methanamine group, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1001414-95-4 | [2] |

| Molecular Formula | C₆H₇BrN₂·HCl | [2] |

| Molecular Weight | 223.50 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Purity | Typically ≥95% | [5] |

| SMILES Code | Cl.NCC1C=C(Br)C=CN=1 | [2] |

| InChI Key | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | [2] |

The Synthetic Keystone: Reactivity and Rationale

The strategic importance of (4-Bromopyridin-2-yl)methanamine lies in its predictable and versatile reactivity, which allows for sequential or orthogonal functionalization. This dual reactivity is the primary reason for its widespread use in the construction of complex molecular scaffolds for drug discovery.[1][6]

-

The Bromo Group (C4-Position): The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions.[1] This enables the efficient formation of carbon-carbon (e.g., Suzuki, Stille, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. Its position on the pyridine ring influences the electronic properties of the scaffold.

-

The Aminomethyl Group (C2-Position): The primary amine is a potent nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination. This allows for the introduction of a wide array of side chains and functional groups, which is critical for exploring structure-activity relationships (SAR).[1]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Bromopyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(4-Bromopyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that holds significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique structural features make it a valuable intermediate for introducing the bromopyridinylmethyl moiety into larger, more complex molecules. However, as with any halogenated heterocyclic amine, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar compounds, such as other brominated pyridines and aminopyridine hydrochlorides, to provide a robust framework for safe laboratory practices. The core principle of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation.

Hazard Identification and Risk Assessment: Understanding the Chemical Personality

-

Skin and Eye Irritation: Halogenated pyridines and their hydrochloride salts are frequently cited as skin and eye irritants.[1] Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause more severe skin reactions.

-

Respiratory Tract Irritation: As a fine crystalline solid, the dust of this compound can be easily aerosolized. Inhalation may cause irritation to the nose, throat, and lungs.[1]

-

Potential for Systemic Toxicity: While acute toxicity data is lacking for the specific title compound, related brominated pyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar toxic potential.

Table 1: Hazard Profile Based on Structural Analogues

| Hazard Classification | Anticipated Effects | Source of Concern |

| Skin Irritation (Category 2) | Causes skin irritation, redness, and itching.[1] | Halogenated pyridine ring and amine hydrochloride salt. |

| Eye Irritation (Category 2A) | Causes serious eye irritation and potential for damage.[1] | Direct contact with the crystalline solid or its dust. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation upon inhalation of dust.[1] | Particulate nature of the solid compound. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful or toxic if ingested, absorbed through the skin, or inhaled.[2] | Structural similarity to other toxic brominated pyridines. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy

The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure by containing the hazard at its source and protecting the individual.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of this compound should be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne dust particles.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with goggles.

-

Hand Protection: Wear nitrile or neoprene gloves that are compatible with the solvents being used. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for handling larger quantities or during prolonged procedures.

-

Skin and Body Protection: A flame-resistant laboratory coat is essential. For tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Storage Protocols: Minimizing Exposure and Maintaining Integrity

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures

-

Work in a Designated Area: Clearly define and label the area where this compound is handled.

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

-

Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Keep the compound in a tightly sealed, properly labeled container.

-

Environment: Store in a cool, dry, and well-ventilated area. Protect from moisture, as the hydrochloride salt may be hygroscopic.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency Procedures: Preparedness for the Unexpected

Despite the best precautions, accidents can happen. Having well-defined emergency procedures is critical for a swift and effective response.

Table 2: Emergency Response Protocol

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

-

Small Spills: For minor spills within a chemical fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

-

Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Caption: Decision-making flowchart for spill response.

Disposal Considerations: Responsible End-of-Life Management

Chemical waste disposal must be carried out in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

-

Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific safety training and a thorough review of any available safety data for this compound or its close structural relatives.

References

An In-depth Technical Guide to the Spectral Analysis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (4-Bromopyridin-2-yl)methanamine hydrochloride. Due to the limited availability of public experimental data for this specific salt, this guide synthesizes information from its free base, structurally analogous compounds, and established principles of spectroscopic analysis. We will explore the anticipated chemical shifts, coupling constants, and fragmentation patterns, offering a robust framework for researchers encountering this molecule. This guide is intended to serve as a practical resource for structure verification, purity assessment, and metabolic studies in the fields of medicinal chemistry and drug development.

Introduction: The Significance of this compound in Drug Discovery

(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in the synthesis of novel pharmaceutical compounds. The substituted pyridine core is a prevalent motif in a wide array of biologically active molecules, and the presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The aminomethyl group at the 2-position offers a key point for derivatization to explore structure-activity relationships (SAR). Accurate spectral characterization is paramount for ensuring the identity and purity of this intermediate, which directly impacts the integrity of subsequent synthetic steps and the biological evaluation of the final compounds.

This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. We will also discuss the experimental considerations for acquiring high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the pyridine ring protons and the methylene and amine protons of the side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine substituent, and the protonated aminomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.5 - 8.7 | Doublet (d) | ~5 | Deshielded by the adjacent nitrogen atom. |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~5, ~2 | Coupled to H-6 and H-3. |

| H-3 | 7.5 - 7.7 | Doublet (d) | ~2 | Coupled to H-5. |

| Methylene (-CH₂-) | 4.0 - 4.3 | Singlet (s) or Broad singlet | - | Adjacent to the electron-withdrawing pyridinium nitrogen and the ammonium group. |

| Amine (-NH₃⁺) | 8.8 - 9.2 | Broad singlet (br s) | - | Exchangeable protons, signal may be broad and its position concentration-dependent. |

Note: Predicted values are based on the analysis of similar substituted pyridines and the effect of protonation. The use of a deuterated solvent such as DMSO-d₆ or D₂O is standard for NMR analysis of hydrochloride salts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the substitution pattern on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Quaternary carbon attached to the aminomethyl group and adjacent to the nitrogen. |

| C-6 | 150 - 153 | Carbon adjacent to the nitrogen, deshielded. |

| C-4 | 140 - 143 | Quaternary carbon attached to bromine, deshielded by the electronegative halogen. |

| C-5 | 128 - 132 | CH carbon on the pyridine ring. |

| C-3 | 125 - 128 | CH carbon on the pyridine ring. |

| Methylene (-CH₂-) | 45 - 50 | Aliphatic carbon attached to the pyridine ring and the nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width appropriate for aromatic and aliphatic carbons (typically 0-170 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

-

Molecular Ion: The molecular formula of the free base is C₆H₇BrN₂. The expected monoisotopic mass is approximately 185.98 u for the [M+H]⁺ ion, where M is the free base. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Hydrochloride Salt: In the mass spectrum, the hydrochloride salt will typically show the protonated molecule of the free base, as the HCl is lost during the ionization process.

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. The fragmentation of protonated benzylamine-type structures is well-documented.[1][2][3]

Key Predicted Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 u) from the protonated molecule. This would result in a fragment ion corresponding to the 4-bromo-2-methylpyridine cation.

-

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring can lead to the formation of a bromopyridinium ion.

-

Loss of HBr: Under certain conditions, the loss of hydrogen bromide (80/82 u) could be observed.

Caption: Predicted ESI-MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

-

Instrumentation: Utilize an ESI mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.

-

Conclusion and Future Outlook

References

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

Methodological & Application

The Strategic Application of (4-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In the landscape of contemporary drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The strategic selection of molecular building blocks—reagents that serve as foundational scaffolds—can significantly accelerate the path from initial hit identification to lead optimization. (4-Bromopyridin-2-yl)methanamine hydrochloride is one such high-value intermediate. Its structure is elegantly simple yet powerfully bifunctional, offering medicinal chemists two distinct and orthogonal points for chemical modification.

This guide provides an in-depth exploration of the applications of this compound, presenting not just protocols, but the strategic rationale behind its use. We will delve into its role in constructing libraries of potential kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[1][2]

The core utility of this molecule lies in its two key functional groups:

-

The 4-Bromo Substituent: This serves as a versatile "handle" for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the systematic introduction of a wide array of aryl and heteroaryl fragments, enabling a thorough exploration of the structure-activity relationship (SAR) in targeted chemical space.[5]

-

The 2-Aminomethyl Group: This primary amine functions as a key nucleophile and a vector for growth. It is readily acylated to form amides, sulfonamides, or reductively aminated to introduce further diversity. This position is often crucial for modulating physicochemical properties such as solubility, or for forming critical hydrogen bond interactions within a biological target's binding site.[6]

This combination allows for a "core-and-vector" approach to library design. The pyridine core can be diversified at the 4-position, while the aminomethyl "vector" can be functionalized to fine-tune properties or engage with different regions of a target protein.

Application I: Synthesis of Substituted 2-Aminomethylpyridine Scaffolds via Suzuki-Miyaura Coupling

Rationale and Field Insights:

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in small molecule kinase inhibitors that target the ATP-binding site.[7][8] The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase. The 4-position of the pyridine ring typically points out towards the solvent-exposed region, making it an ideal location to install larger, diverse substituents to enhance potency and selectivity against different kinases.[9]

The Suzuki-Miyaura reaction is the gold standard for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of boronic acids and esters.[4] By using this compound, a library of 4-aryl or 4-heteroaryl-substituted pyridines can be rapidly generated. The hydrochloride salt form ensures good stability and solubility for reaction setup.

Detailed Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with a representative arylboronic acid.

Data Presentation: Reagents and Conditions

| Reagent | Role | Typical Amount (Equivalents) | Notes |

| (4-Bromopyridin-2-yl)methanamine HCl | Starting Material | 1.0 | The limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Slight excess ensures complete consumption of the starting material. |

| Pd(dppf)Cl₂ | Palladium Catalyst | 0.03 - 0.05 (3-5 mol%) | A robust catalyst for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ can also be used.[3] |

| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 | Essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for challenging couplings.[10] |

| 1,4-Dioxane / Water (4:1) | Solvent System | ~0.1 M concentration | Degassed solvent is critical to prevent catalyst oxidation. |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[11]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-aryl-(2-aminomethyl)pyridine product.[11]

Visualization: Suzuki Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application II: Library Elaboration via Amide Bond Formation

Rationale and Field Insights:

Once the core scaffold has been diversified at the 4-position, the 2-aminomethyl group provides a second, independent vector for modification. Forming an amide bond is one of the most robust and widely used reactions in medicinal chemistry.[12] This allows for the introduction of a second library of building blocks—commercially available carboxylic acids—to the scaffold.

This secondary modification can serve several strategic purposes:

-

Improving Physicochemical Properties: Attaching polar or ionizable groups can enhance aqueous solubility and improve pharmacokinetic profiles.

-

Exploring Additional Binding Pockets: The newly introduced fragment can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, leading to increased potency and selectivity.

-

Vector for Further Growth: The attached carboxylic acid could itself contain a functional group for a third, orthogonal reaction.

Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective for this transformation, proceeding under mild conditions with high yields.[13]

Detailed Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling the 2-aminomethylpyridine product from Protocol 1 with a carboxylic acid.

Data Presentation: Reagents and Conditions

| Reagent | Role | Typical Amount (Equivalents) | Notes |

| 4-Aryl-(2-aminomethyl)pyridine | Amine Component | 1.0 | The limiting reagent. |

| Carboxylic Acid | Acyl Component | 1.1 | A slight excess is used to drive the reaction. |

| EDC (or EDCI) | Coupling Reagent | 1.2 | Activates the carboxylic acid for nucleophilic attack. |

| HOBt | Additive | 0.1 - 1.0 | Suppresses side reactions and minimizes racemization if the acid is chiral.[13] |

| DIPEA or Et₃N | Non-nucleophilic Base | 2.0 - 3.0 | Scavenges the HCl produced and maintains a basic pH. |

| DMF or CH₂Cl₂ | Anhydrous Solvent | ~0.1 M concentration | A polar aprotic solvent is typically used. |

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of the carboxylic acid (1.1 equiv.) in anhydrous DMF, add EDC (1.2 equiv.) and HOBt (catalytic 0.1 equiv. or 1.0 equiv.). Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the acid.

-

Amine Addition: In a separate flask, dissolve the 4-Aryl-(2-aminomethyl)pyridine (1.0 equiv.) in anhydrous DMF and add the base (e.g., DIPEA, 2.5 equiv.).

-

Coupling: Add the amine solution to the activated carboxylic acid mixture.

-

Reaction Execution: Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or preparative HPLC to yield the final amide product.

Visualization: Amide Coupling Workflow

Caption: Workflow for EDC/HOBt mediated amide coupling.

Hypothetical Application: Kinase Inhibitor Screening Cascade

A library of compounds synthesized using the protocols above would logically enter a screening funnel to identify potent and selective kinase inhibitors.

Data Presentation: Illustrative SAR Data

To illustrate the power of this synthetic strategy, consider the following hypothetical data for a series of compounds targeting Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][7]

| Compound ID | R¹ (from Suzuki Coupling) | R² (from Amide Coupling) | JAK2 IC₅₀ (nM) |

| I-a | Phenyl | Acetyl | 520 |

| I-b | 4-Fluorophenyl | Acetyl | 150 |

| I-c | 3-Methoxyphenyl | Acetyl | 310 |

| II-a | 4-Fluorophenyl | Cyclopropylcarbonyl | 85 |

| II-b | 4-Fluorophenyl | (4-Morpholino)acetyl | 25 |

This data is purely illustrative. It demonstrates a logical SAR progression where introducing a fluoro group at the 4-position of the phenyl ring (I-b vs I-a) improves potency, and further elaboration of the amide (II-a and II-b) leads to a significant increase in inhibitory activity, with the morpholino group in II-b likely improving solubility and adding a beneficial interaction.

Visualization: Drug Discovery Screening Funnel

Caption: A typical screening cascade for kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its bifunctional nature allows for the rapid and systematic generation of diverse compound libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and amide bond formation. By enabling a modular approach to molecular design, this intermediate provides researchers, scientists, and drug development professionals with a valuable tool to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Bromopyridin-2-yl)methanamine Hydrochloride

<

Introduction: The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics.[2] (4-Bromopyridin-2-yl)methanamine hydrochloride serves as a particularly valuable building block, offering multiple reaction sites for the strategic elaboration of complex molecular architectures. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] The aminomethyl group at the 2-position provides a crucial point for further derivatization or direct interaction with biological targets.

This guide provides detailed application notes and robust protocols for the most common and impactful cross-coupling reactions involving (4-Bromopyridin-2-yl)methanamine. These methodologies are designed to be reproducible and scalable, empowering researchers in their quest to synthesize novel chemical entities with therapeutic potential. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[4]

Core Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5][6] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7][8] For (4-Bromopyridin-2-yl)methanamine, the hydrochloride salt must be neutralized in situ or prior to the reaction to liberate the nucleophilic aminomethyl group and prevent catalyst inhibition. This is typically achieved by using a sufficient excess of the base in the reaction mixture.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][9] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a staple in pharmaceutical synthesis.[10]

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium precursor, typically Pd(OAc)₂ or Pd(PPh₃)₄, is reduced in situ to the active Pd(0) species.[5] The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Buchwald's biarylphosphines (e.g., SPhos, XPhos) are often highly effective for challenging substrates like bromopyridines. The base plays a dual role: it facilitates the transmetalation step by activating the boronic acid and neutralizes the hydrochloride salt of the starting material.[9] A combination of an aqueous and organic solvent is often used to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |

| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 | 75-85 |

Yields are representative and may vary based on the specific boronic acid used.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11] This reaction couples an amine with an aryl halide and has broad applicability in the synthesis of pharmaceuticals.[12] For (4-Bromopyridin-2-yl)methanamine, this reaction allows for the introduction of a new amino group at the 4-position.

Causality in Experimental Design:

The success of a Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[11][13] The ligand's bulkiness facilitates the reductive elimination step, which is often the rate-limiting step. The strong base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used bases.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.[4]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-95 |

| 2 | XPhos Pd G3 | - | LiHMDS | 1,4-Dioxane | 90 | 85-98 |

| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 70-85 |

Yields are representative and depend on the amine coupling partner.

Visualization: Buchwald-Hartwig Amination Workflow

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. huarongpharma.com [huarongpharma.com]

- 4. benchchem.com [benchchem.com]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Derivatization of (4-Bromopyridin-2-yl)methanamine Hydrochloride via N-Acylation

Abstract

(4-Bromopyridin-2-yl)methanamine is a pivotal building block in medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse structural modifications. This application note provides a comprehensive, field-tested protocol for the derivatization of its hydrochloride salt via N-acylation with an acid chloride. We detail the underlying chemical principles, a step-by-step experimental procedure, purification, and characterization, along with a troubleshooting guide to ensure reliable and reproducible outcomes for researchers.

Introduction and Scientific Principles

(4-Bromopyridin-2-yl)methanamine hydrochloride presents two key reactive sites: the primary aminomethyl group at the C2 position and the bromo substituent at the C4 position of the pyridine ring. This protocol focuses on the selective derivatization of the primary amine. The most common and robust method for this transformation is N-acylation, which forms a stable amide bond.[1]

1.1. The Challenge of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This protonation renders the amine non-nucleophilic and incapable of reacting with electrophiles like acid chlorides.

1.2. The Role of a Non-Nucleophilic Base

To initiate the acylation, a base is required. The chosen base must fulfill two critical functions:

-

Deprotonation: It must be strong enough to neutralize the hydrochloride salt, liberating the free primary amine.

-

Acid Scavenging: It must also neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the equilibrium towards the product.

Triethylamine (TEA) is an ideal choice for this role. As a tertiary amine, it is non-nucleophilic and will not compete with the primary amine in reacting with the acid chloride.[2] Its boiling point (89.5 °C) also facilitates its removal under reduced pressure during workup.

Protocol: N-Acylation with Acetyl Chloride

This section details the procedure for the synthesis of N-((4-bromopyridin-2-yl)methyl)acetamide as a representative example.

2.1. Materials and Equipment

| Reagents & Chemicals | Equipment |

| (4-Bromopyridin-2-yl)methanamine HCl | Round-bottom flasks (oven-dried) |

| Acetyl Chloride (CH₃COCl) | Magnetic stirrer and stir bars |

| Triethylamine (TEA, Et₃N) | Ice bath |

| Dichloromethane (DCM, anhydrous) | Syringes and needles |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Inert atmosphere setup (Nitrogen/Argon) |

| Brine (Saturated NaCl soln.) | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deuterated Chloroform (CDCl₃) for NMR | TLC plates (Silica gel 60 F₂₅₄) |

| Solvents for Chromatography (Hexanes, EtOAc) | Glassware for column chromatography |

2.2. Experimental Workflow Diagram

Caption: Workflow for the N-acylation of (4-Bromopyridin-2-yl)methanamine HCl.

2.3. Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature. The suspension should become a clear solution as the free amine is formed.

-

Scientist's Insight: Using slightly more than two equivalents of TEA is crucial. One equivalent neutralizes the HCl salt, and the second equivalent scavenges the HCl produced by the acylation reaction.[3]

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction with the highly reactive acetyl chloride.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Washing with copper sulfate solution can also be effective for removing pyridine-containing impurities.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-((4-bromopyridin-2-yl)methyl)acetamide.

Alternative Derivatization: Reductive Amination

For derivatization with aldehydes or ketones, reductive amination is a powerful one-pot method.[5] This process involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[6][7]

3.1. Reductive Amination Workflow

Caption: General workflow for reductive amination.

-

Key Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not react violently with protic solvents like methanol.[7]

Safety and Handling

-

Triethylamine (TEA): Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[8][9][10] Handle only in a well-ventilated chemical fume hood.[10][11] Ground all equipment to prevent static discharge.[8][11]

-

Acetyl Chloride: Highly flammable and reacts violently with water. Causes severe burns. All manipulations must be performed under anhydrous conditions in a fume hood.

-

Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Incomplete deprotonation of the amine salt. | Ensure anhydrous conditions and the use of at least 2.2 equivalents of dry TEA. |

| Deactivated acetyl chloride due to moisture. | Use a fresh bottle of acetyl chloride. Ensure all glassware is oven-dried. | |

| Multiple Products on TLC | Diacylation (reaction at the amide nitrogen). | Add acetyl chloride slowly at 0 °C. Do not use a large excess (>1.2 eq) of the acylating agent.[12] |

| Product is an Oil/Gummy | Presence of triethylamine hydrochloride salt. | Ensure the aqueous workup (NaHCO₃ wash) is thorough to remove all salts. |

| Residual solvent or impurities. | Purify carefully via column chromatography.[13] |

Conclusion

The N-acylation of this compound is a reliable and versatile derivatization method. Careful control of stoichiometry, temperature, and anhydrous conditions are paramount for achieving high yields and purity. The protocols and insights provided herein are designed to empower researchers to successfully utilize this important chemical building block in their synthetic campaigns.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What is the action of acetyl chloride on triethyl amine ? [allen.in]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. gctlc.org [gctlc.org]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Note: A Scalable and Robust Protocol for the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction: Strategic Importance and Synthetic Overview

(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in modern chemical manufacturing.[1] Their structural arrangement, featuring a reactive bromine atom on a pyridine core and a primary amine, makes them exceptionally versatile building blocks for complex molecular architectures.[1] This compound is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine moiety is essential for biological activity and the bromo- and aminomethyl groups provide handles for further chemical modification.[1]

The selection of a synthetic route for large-scale production must prioritize safety, efficiency, cost-effectiveness, and environmental impact. This document details a robust and scalable process centered on the catalytic hydrogenation of 4-Bromopicolinonitrile. This method is presented as a superior alternative to stoichiometric metal hydride reductions, which, while effective at the lab scale, present significant safety and handling challenges in a production environment.[2][3][4]

Causality in Route Selection: Why Catalytic Hydrogenation?

The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[5] Several methods can accomplish this; however, their suitability for large-scale production varies dramatically.

-

Metal Hydride Reagents (e.g., Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[6][7] However, its industrial application is hampered by extreme reactivity. LAH reacts violently with water, can ignite in moist air, and requires stringent anhydrous conditions and specialized handling protocols, making it a significant fire and explosion hazard.[2][3][4]

-

Borohydride Reagents (e.g., Sodium Borohydride - NaBH₄): Sodium borohydride is a much safer and more manageable reagent but is generally not potent enough to reduce nitriles without the aid of catalysts or harsh reaction conditions.[7][8][9]

-

Catalytic Hydrogenation: This method stands out as the most efficient, atom-economical, and environmentally benign approach for large-scale nitrile reduction.[5][10] Utilizing high-pressure hydrogen gas in the presence of a heterogeneous catalyst (such as Raney Nickel, Raney Cobalt, or Palladium on carbon) offers several advantages:

-

Safety: Avoids the use of pyrophoric and water-reactive metal hydrides.[5] While hydrogen gas is flammable, established engineering controls in industrial settings mitigate this risk effectively.

-

Selectivity: Modern catalysts and optimized conditions allow for high selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts.[10][11]

-

Scalability: The process is well-suited for continuous or large-batch reactors, and the catalyst can often be recovered and reused.[12][13]

-

Work-up: The catalyst is simply removed by filtration, leading to a cleaner product stream and simplifying purification.

-

For these reasons, catalytic hydrogenation using a Raney-type catalyst is the chosen method for this protocol. The final amine product is then converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling for storage and downstream applications.

Experimental Protocols

Part A: Large-Scale Synthesis of (4-Bromopyridin-2-yl)methanamine

This protocol describes the reduction of the nitrile precursor via catalytic hydrogenation.

Core Reaction: C₆H₃BrN₂ (4-Bromopicolinonitrile) + 2H₂ --(Catalyst)--> C₆H₇BrN₂ ((4-Bromopyridin-2-yl)methanamine)

Equipment:

-

High-pressure autoclave/hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and pressure gauge.

-

Glassware for solution preparation and work-up.

-

Inert filtration setup (e.g., filter press or Nutsche filter) for catalyst removal.

-

Rotary evaporator.

Reagents:

-

4-Bromopicolinonitrile (CAS: 62150-45-2)[14]

-

Methanol (Anhydrous)

-

Raney Nickel (Activated, supplied as a water or alcohol slurry)

-

Hydrogen Gas (High Purity)

-

Nitrogen Gas (Inert)

-

Celite® or a similar filter aid

Step-by-Step Methodology:

-

Reactor Charging: In a suitable vessel, dissolve 1.0 kg (5.46 mol) of 4-Bromopicolinonitrile in 10 L of methanol. Charge this solution into the high-pressure autoclave.

-

Catalyst Addition: Under a nitrogen atmosphere to prevent exposure to air, carefully add 100 g of Raney Nickel (slurry, washed with methanol) to the reactor. Causality Note: The catalyst is handled as a wet slurry to mitigate its pyrophoric nature.

-

Inerting and Hydrogenation:

-

Seal the reactor securely.

-

Purge the reactor headspace by pressurizing with nitrogen to 50 psi and then venting. Repeat this cycle five times to remove all oxygen.

-

Perform a similar purge cycle with hydrogen gas (pressurize to 50 psi, then vent) three times.

-

Pressurize the reactor with hydrogen gas to 500 psi.

-

-

Reaction Execution:

-

Begin vigorous stirring (e.g., 500-700 RPM) to ensure good catalyst suspension and gas-liquid mixing.

-

Heat the reactor contents to 60°C.

-

Maintain the hydrogen pressure at 500 psi. The reaction is exothermic; monitor the temperature closely.

-

Monitor the reaction by observing the cessation of hydrogen uptake from the gas reservoir. The typical reaction time is 6-12 hours.

-

-

Reaction Completion and Work-up:

-

Once hydrogen uptake ceases, cool the reactor to ambient temperature.

-

Carefully vent the excess hydrogen pressure to a safe exhaust line.

-

Purge the reactor with nitrogen gas (5 cycles) to remove all residual hydrogen.

-

-

Catalyst Filtration (Critical Safety Step):

-

Prepare a pad of Celite® in the inert filtration apparatus and wet it with methanol.

-

Under a continuous flow of nitrogen, transfer the reaction mixture from the reactor to the filter.

-

Crucially, do not allow the catalyst filter cake to run dry , as it can ignite spontaneously upon contact with air. Keep it wet with methanol at all times.

-

Wash the collected catalyst cake with additional methanol (2 x 1 L) to recover all the product.

-

The filtered catalyst should be immediately quenched and stored under water for disposal or regeneration according to safety guidelines.

-

-

Isolation of Free Amine:

-

Combine the filtrate and washes.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude (4-Bromopyridin-2-yl)methanamine.

-

Part B: Formation and Purification of the Hydrochloride Salt

Equipment:

-

Jacketed glass reactor with overhead stirring.

-

Addition funnel.

-

Filtration apparatus (Büchner funnel or centrifuge).

-

Vacuum oven.

Reagents:

-

Crude (4-Bromopyridin-2-yl)methanamine (from Part A)

-

Isopropanol (IPA)

-

Concentrated Hydrochloric Acid (37%)

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude amine from Part A in 5 L of isopropanol in the jacketed reactor. Stir until a homogeneous solution is formed.

-

Salt Formation:

-

Cool the solution to 0-5°C using a circulating chiller.

-

Slowly add concentrated hydrochloric acid dropwise via the addition funnel. A white precipitate will begin to form. Monitor the pH of the solution, aiming for a final pH of 1-2. Approximately 450 mL of concentrated HCl will be required.

-

Causality Note: Slow addition at low temperature controls the exotherm and promotes the formation of well-defined crystals, which improves purity and filterability.

-

-

Crystallization and Isolation:

-

After the addition is complete, stir the resulting thick slurry at 0-5°C for an additional 2 hours to ensure complete precipitation.

-

Isolate the solid product by filtration.

-

Wash the filter cake with cold isopropanol (2 x 1 L) to remove any remaining impurities.

-

-

Drying: Dry the purified (4-Bromopyridin-2-yl)methanamine hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 1.0 - 1.1 kg (82-90% over two steps).

Data Summary and Visualization

Table 1: Key Process Parameters

| Parameter | Value | Rationale |

| Starting Material | 4-Bromopicolinonitrile | Commercially available nitrile precursor. |

| Reducing Agent | Hydrogen Gas (H₂) | High atom economy, clean byproduct (none). |

| Catalyst | Raney Nickel | Active and cost-effective for nitrile reduction. |

| Catalyst Loading | ~10% w/w | Balances reaction rate with cost and ease of removal. |

| Solvent | Methanol / Isopropanol | Good solubility for reactants; easily removed. |

| H₂ Pressure | 500 psi | Provides sufficient driving force for the reaction. |

| Temperature | 60°C | Promotes a reasonable reaction rate without excessive side reactions. |

| Final Form | Hydrochloride Salt | Improves stability, purity, and handling properties. |

| Expected Yield | 82-90% | Reflects an efficient two-step process. |

Diagram 1: Overall Synthetic Workflow

Caption: Workflow for the two-part synthesis of the target hydrochloride salt.

Diagram 2: Simplified Reaction Mechanism

Caption: Stepwise reduction of the nitrile to a primary amine via an imine intermediate.

Critical Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated area with equipment that is properly grounded to prevent static discharge. Use spark-proof tools.[5]

-

Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously if exposed to air, especially after use. It must be handled under an inert atmosphere (nitrogen) or as a slurry.[5] Never allow the filter cake to dry in the open air.

-

Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles or face shields, and chemical-resistant gloves.[8][15]

-

Pressure Equipment: High-pressure reactors must be operated only by trained personnel and should have valid pressure-test certifications. Ensure a blast shield is in place.

-

Chemical Hazards: The starting material and product may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. nbinno.com [nbinno.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 13. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. chemscene.com [chemscene.com]

- 15. nj.gov [nj.gov]